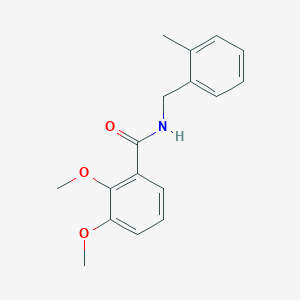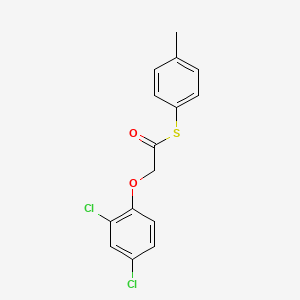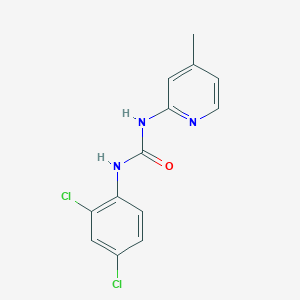
N-(diphenylmethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(diphenylmethyl)-3,5-dimethoxybenzamide, also known as DDB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. DDB is a derivative of benzamide and has been synthesized through a number of methods.
作用機序
The mechanism of action of N-(diphenylmethyl)-3,5-dimethoxybenzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. Additionally, this compound has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. This compound has also been shown to reduce pain in animal models, possibly through its effects on the nervous system.
実験室実験の利点と制限
One advantage of using N-(diphenylmethyl)-3,5-dimethoxybenzamide in lab experiments is its potential as a versatile tool for studying various biological processes. This compound has been shown to have a number of effects on different biological systems, making it a potentially useful compound for studying a wide range of processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, and its use should be carefully monitored.
将来の方向性
There are a number of future directions for research on N-(diphenylmethyl)-3,5-dimethoxybenzamide. One area of interest is its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Further research is needed to determine the effectiveness of this compound as a cancer treatment in vivo. Additionally, this compound has been shown to have potential as an anti-inflammatory and analgesic agent, and further research is needed to determine its effectiveness in treating inflammatory and pain-related conditions. Finally, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on different biological systems.
合成法
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been synthesized through a number of methods, including the reaction of 3,5-dimethoxybenzoic acid with diphenylmethanol in the presence of a dehydrating agent such as thionyl chloride. Another method involves the reaction of 3,5-dimethoxybenzoyl chloride with diphenylmethanol in the presence of a base such as triethylamine. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
N-(diphenylmethyl)-3,5-dimethoxybenzamide has been shown to have potential use in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an analgesic agent, as it has been shown to reduce pain in animal models.
特性
IUPAC Name |
N-benzhydryl-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-25-19-13-18(14-20(15-19)26-2)22(24)23-21(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,21H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGQPQUPSOUSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5787356.png)



![4-bromo-N'-[(3,3-diphenylpropanoyl)oxy]benzenecarboximidamide](/img/structure/B5787397.png)
![ethyl {[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5787409.png)
![1-({[(4-chlorophenyl)amino]carbonyl}amino)cyclohexanecarboxylic acid](/img/structure/B5787418.png)
![2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylic acid](/img/structure/B5787426.png)

![5-bromo-N-[2-(1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5787442.png)
![N-{4-[(2-acetylhydrazino)carbonyl]phenyl}propanamide](/img/structure/B5787446.png)
![4-methoxybenzyl 2-{3-[(2,4-difluorophenyl)amino]-1-methyl-3-oxopropylidene}hydrazinecarboxylate](/img/structure/B5787448.png)

![N-[4-(2-oxo-2-{2-[1-(4-pyridinyl)ethylidene]hydrazino}ethoxy)phenyl]acetamide](/img/structure/B5787462.png)